(2,4-Dichlorophenoxy)acetyl chloride

Übersicht

Beschreibung

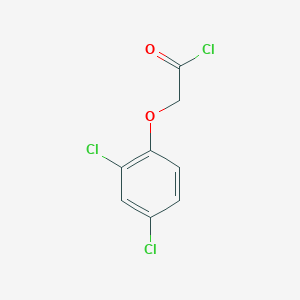

(2,4-Dichlorophenoxy)acetyl chloride: is an organic compound with the molecular formula C8H5Cl3O2. It is a derivative of (2,4-dichlorophenoxy)acetic acid and is used as an intermediate in the synthesis of various chemical compounds, including herbicides and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: (2,4-Dichlorophenoxy)acetyl chloride can be synthesized by reacting (2,4-dichlorophenoxy)acetic acid with phosphorus pentachloride. The reaction is typically carried out by heating the mixture for about 45 minutes . Another method involves refluxing this compound with 3′-aminoacetophenone in acetone using pyridine as a catalyst .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product.

Analyse Chemischer Reaktionen

Types of Reactions: (2,4-Dichlorophenoxy)acetyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form substituted products.

Hydrolysis: It can hydrolyze to form (2,4-dichlorophenoxy)acetic acid and hydrochloric acid.

Common Reagents and Conditions:

Nucleophiles: Such as amines and alcohols, which react with this compound to form amides and esters, respectively.

Hydrolysis Conditions: Typically involves water or aqueous solutions under acidic or basic conditions.

Major Products Formed:

Amides: Formed by reaction with amines.

Esters: Formed by reaction with alcohols.

(2,4-Dichlorophenoxy)acetic acid: Formed by hydrolysis.

Wissenschaftliche Forschungsanwendungen

Herbicide Development

(2,4-Dichlorophenoxy)acetyl chloride is primarily utilized in the synthesis of herbicides. It serves as an intermediate in the production of various formulations that target broadleaf weeds while sparing grasses. The compound's ability to mimic the natural plant hormone auxin allows for selective weed control.

- Case Study : A study demonstrated that formulations containing this compound effectively controlled broadleaf weeds in cereal crops without harming the grass species present in the fields. This selectivity is crucial for maintaining crop yields and managing weed resistance.

Plant Cell Culture

In plant biology, this compound is used as a growth regulator in plant tissue culture. It promotes cell division and differentiation, making it essential for callus induction and regeneration protocols.

- Application : Researchers have successfully utilized this compound in various plant species to enhance regeneration rates and improve tissue culture efficiency.

Synthesis of Biologically Active Compounds

The compound is also employed in the synthesis of other biologically active molecules. Its reactive acyl chloride group can form amides and esters with various nucleophiles, leading to new compounds with potential therapeutic applications.

- Example : A series of derivatives synthesized from this compound exhibited promising antibacterial activity against several strains of bacteria, suggesting potential uses in pharmaceutical development.

Aquatic Weed Control

This compound is effective in controlling aquatic weeds that can disrupt ecosystems and hinder recreational activities such as boating and fishing. Its application helps maintain water quality and biodiversity.

- Data Table : Registered Uses for Aquatic Applications

| Application Area | Target Weeds |

|---|---|

| Lakes | Water lilies, cattails |

| Ponds | Algae, duckweed |

| Irrigation Canals | Various broadleaf weeds |

Forestry Management

In forestry, this compound is used for managing unwanted brush and promoting the growth of desirable tree species. It supports sustainable forestry practices by controlling invasive species without harming established trees.

- Case Study : A forestry management program utilized this compound to selectively eliminate invasive shrubs while preserving native tree populations, demonstrating its effectiveness in ecological restoration efforts.

Wirkmechanismus

The mechanism of action of (2,4-dichlorophenoxy)acetyl chloride involves its reactivity with nucleophiles, leading to the formation of substituted products. In biological systems, its derivatives, such as (2,4-dichlorophenoxy)acetic acid, act as synthetic auxins, inducing uncontrolled growth and eventually death in susceptible plants .

Vergleich Mit ähnlichen Verbindungen

(2,4-Dichlorophenoxy)acetic acid: A herbicide that acts as a synthetic auxin.

(2,4-Dichlorophenoxy)acetamide: Used in the synthesis of biologically active compounds.

Uniqueness: (2,4-Dichlorophenoxy)acetyl chloride is unique due to its reactivity and versatility as an intermediate in the synthesis of various chemical compounds. Its ability to form a wide range of substituted products makes it valuable in both research and industrial applications.

Biologische Aktivität

(2,4-Dichlorophenoxy)acetyl chloride, a derivative of 2,4-dichlorophenoxyacetic acid (2,4-D), is an important chemical compound used primarily as a herbicide. Its biological activity is significant due to its effects on various biological systems, including plants and mammals. This article reviews the biological activity of this compound, focusing on its toxicological effects, mechanisms of action, and relevant case studies.

This compound is an acyl chloride that acts as a synthetic auxin. It mimics the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth in broadleaf plants. The compound disrupts normal plant growth processes by causing abnormal cell division and elongation, ultimately resulting in plant death.

Mechanisms of Toxicity

The toxicity mechanisms of this compound can be categorized as follows:

- Genotoxicity : Studies indicate that 2,4-D can induce genotoxic effects in various organisms. For instance, exposure to certain concentrations has shown increased mitotic index (MI) at lower doses but decreased MI at higher concentrations due to cytotoxic effects .

- Oxidative Stress : The compound generates reactive oxygen species (ROS), leading to oxidative stress. This stress can cause lipid peroxidation and mitochondrial damage, contributing to cell apoptosis .

- Acetylcholinesterase Inhibition : Research has demonstrated that 2,4-D reduces acetylcholinesterase activity in mammalian muscle tissues. This inhibition can lead to neuromuscular dysfunction and myopathy .

Toxicological Studies

Several studies have investigated the toxicological effects of this compound on various animal models:

Case Studies

- Case of Acute Poisoning : A 65-year-old male ingested 50 mL of a 2,4-D herbicide with suicidal intent. Initial treatment for organophosphate poisoning was ineffective due to misdiagnosis. The patient exhibited severe muscle damage and required supportive care but ultimately succumbed to complications .

- Hepatotoxicity Investigation : Another study highlighted the hepatotoxic effects of 2,4-D exposure in rats, revealing significant alterations in liver function markers and oxidative stress indicators after prolonged exposure .

Environmental and Health Implications

The widespread use of this compound in agriculture raises concerns about its environmental impact and potential health risks:

- Water Contamination : Residues from agricultural applications have been detected in water sources, prompting studies on the ecological consequences and long-term health effects on humans exposed through drinking water .

- Public Health Risks : Reports indicate that cases of poisoning are often misdiagnosed due to symptom overlap with other toxic agents like organophosphates. This misdiagnosis can lead to inappropriate treatment and increased morbidity .

Eigenschaften

IUPAC Name |

2-(2,4-dichlorophenoxy)acetyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5Cl3O2/c9-5-1-2-7(6(10)3-5)13-4-8(11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUJSJWRORKKPAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)OCC(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5Cl3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50967553 | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

774-74-3, 53056-20-5 | |

| Record name | 2-(2,4-Dichlorophenoxy)acetyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=774-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000774743 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2,4-Dichlorophenoxy)acetyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50967553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,4-dichlorophenoxy)acetyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of the reaction between (2,4-Dichlorophenoxy)acetyl chloride and 5-(p-tolyl)-4-amino-1,2,4-triazole-3-thione?

A1: This reaction yielded a new compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione (2a). [] This compound is interesting because it crystallized as an ethyl acetate solvate (compound 2) when a mixture of petroleum ether and ethyl acetate was used as the crystallization solvent. [] This highlights the influence of reaction conditions on product formation and crystal structure.

Q2: How was the structure of the synthesized compound characterized?

A2: Researchers employed various techniques to confirm the structure of compound 2, including elemental analysis, infrared spectroscopy (IR), proton nuclear magnetic resonance spectroscopy (1H NMR), and single-crystal X-ray diffraction. [] The X-ray diffraction study provided detailed information about the crystal structure, including bond lengths, bond angles, and the spatial arrangement of molecules within the crystal lattice. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.